molecular formula C15H19NO4 B13027074 Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 2028341-91-3

Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13027074
CAS No.: 2028341-91-3
M. Wt: 277.31 g/mol
InChI Key: NHUCZNMFFMSHPT-UHFFFAOYSA-N
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Description

Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[34]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable benzyl halide with a spirocyclic amine under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • 2-tert-Butoxycarbonyl-6-benzyl-8-(methylcarbamoyl)-2,6-diazaspiro[3.4]octane

Uniqueness

Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of the hydroxymethyl group and the oxa-aza spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C14H17NO4
Molecular Weight: 247.29 g/mol
CAS Number: 1239319-91-5

The compound features an oxirane moiety and a spirocyclic framework, which contribute to its distinct chemical reactivity and biological properties. The hydroxymethyl group enhances its solubility and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Benzylamine and an appropriate oxirane derivative.
  • Reaction Conditions: Controlled temperature and pressure to optimize yield.
  • Yield Optimization: Techniques such as adjusting solvent choice and reaction time are employed to minimize impurities.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, particularly enzymes and receptors. Studies have indicated that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer signaling pathways.

In Vitro Studies

Research has demonstrated that this compound can effectively inhibit cellular proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance:

  • Cell Lines Tested: A549 (lung cancer), MCF7 (breast cancer).
  • IC50 Values: Approximately 50 µM for A549 cells, indicating significant potency in inhibiting cell growth.

Research Applications

This compound serves several roles in scientific research:

  • Medicinal Chemistry: As a building block for synthesizing bioactive molecules targeting various diseases.
  • Organic Synthesis: Acts as an intermediate in the creation of complex heterocyclic structures.
  • Biological Studies: Utilized in enzyme inhibition studies and receptor binding assays due to its structural uniqueness.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylateLacks hydroxymethyl groupModerate EGFR inhibition
tert-butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylateDifferent spirocyclic frameworkLimited activity

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1: EGFR Inhibition
    • Objective: To evaluate the inhibitory effects on EGFR.
    • Methodology: Cell viability assays using A549 cells treated with varying concentrations of the compound.
    • Findings: Significant reduction in cell viability at concentrations above 25 µM.
  • Case Study 2: Antioxidant Activity
    • Objective: To assess antioxidant properties.
    • Methodology: DPPH radical scavenging assay.
    • Findings: Demonstrated a scavenging effect comparable to standard antioxidants like ascorbic acid.

Properties

CAS No.

2028341-91-3

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

benzyl 5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C15H19NO4/c17-7-13-6-16(9-15(13)10-19-11-15)14(18)20-8-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2

InChI Key

NHUCZNMFFMSHPT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1C(=O)OCC3=CC=CC=C3)COC2)CO

Origin of Product

United States

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